クレソキシムメチル

概要

説明

Kresoxim-Methyl is a synthetic fungicide belonging to the strobilurin class of chemicals. It is widely used in agriculture to control a variety of fungal diseases in crops such as cereals, fruits, and vegetables. The compound is known for its broad-spectrum activity and high efficacy against fungal pathogens, making it a valuable tool in modern agricultural practices .

科学的研究の応用

Kresoxim-Methyl has a wide range of applications in scientific research:

Agriculture: Used extensively as a fungicide to control fungal diseases in crops such as rice, apples, pears, and grapes

Environmental Studies: Research on its dissipation kinetics, residue levels, and dietary risk assessment in various crops and soils

Biological Studies: Investigations into its effects on plant physiology and stress tolerance.

作用機序

Target of Action

Kresoxim-Methyl is a broad-spectrum strobilurin fungicide . Its primary targets are the mitochondria of fungal cells . It acts by inhibiting spore germination , which is crucial for the propagation of fungal diseases.

Mode of Action

Kresoxim-Methyl interacts with its targets by inhibiting mitochondrial respiration . This action prevents the fungus from producing energy, thereby stopping its growth and proliferation. It also inhibits sporulation and mycelial growth on the leaf surface , further limiting the spread of the fungus.

Biochemical Pathways

The action of Kresoxim-Methyl affects several biochemical pathways. It leads to the inhibition of mitochondrial respiration, disrupting the energy production of the fungus . This results in the inhibition of spore germination, sporulation, and mycelial growth . In addition, it has been found that Kresoxim-Methyl can cause alterations in reactive oxygen and nitrogen species signalling, leading to downstream transcriptional and metabolic readjustment .

Pharmacokinetics

The pharmacokinetics of Kresoxim-Methyl involves its dissipation, residues, and dietary assessment. The dissipation dynamics of Kresoxim-Methyl in plants and soil follow first-order kinetics, with a half-life of approximately 4.28 and 4.41 days, respectively . The terminal residual amount of Kresoxim-Methyl in plants and soil samples varies . These factors impact the bioavailability of Kresoxim-Methyl in the environment.

Result of Action

The result of Kresoxim-Methyl’s action is the effective control of fungal diseases on a wide range of crops . It provides good residual activity and hence extended duration of control . It is very effective against powdery mildew for most crops and has a good greening effect .

Action Environment

The action, efficacy, and stability of Kresoxim-Methyl are influenced by environmental factors. For instance, it has been found that Kresoxim-Methyl shows a fast degradation in pH9 solutions but is relatively stable under neutral or acidic environments in the dark . Additionally, the photolytic degradation of Kresoxim-Methyl in natural surface waters has been studied, with findings indicating that photodegradation effectively reduces the ecotoxicity of Kresoxim-Methyl .

生化学分析

Biochemical Properties

The biochemical mode of action of Kresoxim-Methyl is by inhibition of electron transport in the mitochondria of fungal cells . This prevents the formation of ATP, which is necessary for the normal metabolic processes of the fungus .

Cellular Effects

Kresoxim-Methyl’s inhibition of electron transport impacts various types of cells and cellular processes. By preventing the formation of ATP, it disrupts the energy balance within the cell, affecting cell function .

Molecular Mechanism

Kresoxim-Methyl exerts its effects at the molecular level by binding to and inhibiting the electron transport chain in the mitochondria of fungal cells . This inhibition prevents the formation of ATP, disrupting normal metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the dissipation dynamics of Kresoxim-Methyl in Rosa roxburghii and soil follow the first-order kinetics, with the half-life of 4.28 and 4.41 days, respectively . The terminal residual amount of Kresoxim-Methyl in Rosa roxburghii and soil samples was 0.003–1.764 and 0.007–2.091 mg kg −1, respectively .

Metabolic Pathways

Kresoxim-Methyl’s primary metabolic pathway involves its role in inhibiting the electron transport chain in the mitochondria of fungal cells . This disrupts the formation of ATP, a key metabolite in cellular energy processes .

Subcellular Localization

The subcellular localization of Kresoxim-Methyl is primarily in the mitochondria of fungal cells, where it inhibits the electron transport chain

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Kresoxim-Methyl involves several key steps:

Etherification: 2-halogenated methyl halogenated benzene reacts with 2-methylphenol to form 2-(2-methyl phenoxymethyl) halogenated benzene.

Grignard Reaction: The halogenated benzene undergoes a Grignard reaction with metal magnesium to form a Grignard reagent.

Condensation Reaction: The Grignard reagent is then reacted with dimethyl oxalate to produce 2-(2-methyl phenoxymethyl) phenyl methyl oxalate.

Final Condensation: The final step involves the condensation of the Grignard reagent with methoxylamine to yield Kresoxim-Methyl.

Industrial Production Methods: The industrial production of Kresoxim-Methyl follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves:

- Use of cheap and easily obtained raw materials.

- Short process flow with easy-to-realize reaction conditions.

- Safe and simple operations with minimal wastewater generation.

- High stability of raw materials and intermediate products, leading to high purity and yield of the final product .

化学反応の分析

Types of Reactions: Kresoxim-Methyl undergoes various chemical reactions, including:

Hydrolysis: In basic conditions, Kresoxim-Methyl hydrolyzes to form carboxylic acid.

Photolysis: The compound undergoes photolytic degradation in natural surface waters.

Common Reagents and Conditions:

Hydrolysis: Typically occurs in the presence of a base.

Photolysis: Occurs under exposure to light in aquatic environments.

Major Products Formed:

Hydrolysis: Produces carboxylic acid.

Photolysis: Leads to various degradation products depending on environmental conditions.

類似化合物との比較

Kresoxim-Methyl is part of the strobilurin class of fungicides, which includes other compounds such as:

- Azoxystrobin

- Phenamacril (JS399-19)

Comparison:

- Azoxystrobin: Similar broad-spectrum fungicidal activity but differs in its chemical structure and specific applications.

- Phenamacril: Also a strobilurin fungicide with unique properties and applications, particularly in Chinese agriculture .

Kresoxim-Methyl stands out due to its high efficacy, broad-spectrum activity, and relatively low environmental impact compared to other fungicides .

生物活性

Kresoxim-methyl is a fungicide belonging to the strobilurin class, widely used in agriculture for its efficacy against various fungal pathogens. This article delves into its biological activity, including mechanisms of action, metabolic pathways, and case studies that highlight its effects on both target organisms and non-target species.

Kresoxim-methyl functions primarily by inhibiting mitochondrial respiration in fungi. It disrupts the electron transport chain, specifically targeting complex III, which prevents ATP synthesis necessary for fungal growth and reproduction. This mode of action makes it effective against a range of fungal diseases, including those affecting crops like apples and grapes.

Metabolism and Residue Studies

Research indicates that kresoxim-methyl undergoes significant metabolic transformation in animals and plants. In studies involving Wistar rats, the compound was administered both orally and intravenously. The metabolic pathways identified include:

- Cleavage Reactions : Breakdown of ester, oxime ether, and benzyl ether bonds.

- Hydroxylation : Hydroxylation of the phenoxy ring.

- Oxidation : Oxidation of aryl-methyl groups to benzyl alcohol and subsequent conversion to carboxylic acids.

The metabolites were predominantly found in bile, with minimal residues detected in tissues or milk, indicating rapid excretion (see Table 1 for residue levels) .

| Sample Type | Residue Level (mg/kg) |

|---|---|

| Urine | 2.1 - 31.7 |

| Faeces | 3.4 - 27.8 |

| Milk | 0.003 - 0.215 |

| Liver | 0.12 - 2.82 |

Efficacy Against Fungal Pathogens

Health Effects on Non-Target Species

A study conducted on farm workers exposed to agrochemicals, including kresoxim-methyl, highlighted potential health risks associated with prolonged exposure. The study found a prevalence of organophosphate poisoning among workers handling these chemicals, with symptoms linked to inadequate protective measures and knowledge about chemical safety .

Toxicological Profile

Kresoxim-methyl exhibits low acute toxicity in mammals; however, chronic exposure studies have raised concerns regarding liver health. Long-term feeding studies in rats indicated an increased incidence of liver tumors at high doses, attributed to accelerated cell division rather than direct genotoxicity .

特性

Key on ui mechanism of action |

Mode of action: Inhibits mitochondrial respiration by inhibiting cytochrome c reductase. Has strong protective, curative, eradicative, & long residual disease control. Redistribution via the vapor phase contributes to activity. |

|---|---|

CAS番号 |

143390-89-0 |

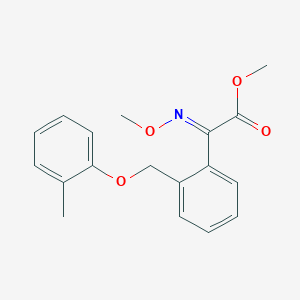

分子式 |

C18H19NO4 |

分子量 |

313.3 g/mol |

IUPAC名 |

methyl 2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate |

InChI |

InChI=1S/C18H19NO4/c1-13-8-4-7-11-16(13)23-12-14-9-5-6-10-15(14)17(19-22-3)18(20)21-2/h4-11H,12H2,1-3H3 |

InChIキー |

ZOTBXTZVPHCKPN-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)OC |

異性体SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2/C(=N/OC)/C(=O)OC |

正規SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)OC |

Color/Form |

White crystals Colorless |

密度 |

1.258 kg/l Dark brown solid; odor: moderately sulfurous; pH = 5.8; bulk density = 541 g/l /Cygnus Fungicide/ |

melting_point |

97.2-101.7 °C |

Key on ui other cas no. |

143390-89-0 |

物理的記述 |

Colorless odorless solid; [Merck Index] |

ピクトグラム |

Health Hazard; Environmental Hazard |

賞味期限 |

Not hydrolyzed within 24 hr (pH 7, 20 °C). |

溶解性 |

All in g/100 ml: n-heptane, 0.17; toluene, 11.1; dichloromethane, 93.9; methanol, 1.49; acetone, 21.7; ethyl acetate, 12.3. In water, 2 mg/l @ 20 °C |

同義語 |

BAS 490 F BAS 490F BAS-490 F BAS-490-02F BAS-490F kresoxim methyl ester kresoxim-methyl methyl (E)-methoxyimino(alpha-(o-tolyloxy)-o-tolyl)acetate methyl 2- methoxyimino-2-(2-(o-tolyloxymethyl)phenyl)acetate |

蒸気圧 |

0.00000002 [mmHg] 1.72X10-8 mm Hg @ 20 °C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Kresoxim-methyl acts by inhibiting mitochondrial respiration in fungi. Specifically, it binds to the Qo site of cytochrome b in the electron transport chain, disrupting energy production and ultimately leading to fungal cell death. [, , ]

ANone: Yes, research suggests that kresoxim-methyl can induce physiological changes in plants, including:

* Increased cytokinin levels, potentially contributing to delayed senescence and greener leaf pigmentation. [] [https://www.semanticscholar.org/paper/9cca0fac47c7c65d444b88deb01a22b7ddc27ca5](https://www.semanticscholar.org/paper/9cca0fac47c7c65d444b88deb01a22b7ddc27ca5) * Reduced ethylene formation through inhibition of ACC synthase activity, potentially contributing to delayed senescence and stress tolerance. [] [https://www.semanticscholar.org/paper/9cca0fac47c7c65d444b88deb01a22b7ddc27ca5](https://www.semanticscholar.org/paper/9cca0fac47c7c65d444b88deb01a22b7ddc27ca5)ANone: The molecular formula of kresoxim-methyl is C18H19NO4, and its molecular weight is 313.35 g/mol.

A: While the provided papers do not delve into detailed spectroscopic characterization, several mention using analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with various detectors (ECD, MS/MS) for its identification and quantification. [, , , , , , , ]

A: Kresoxim-methyl exhibits varying stability depending on the matrix and environmental factors. Studies report half-lives ranging from 1.2 to 10.4 days in tobacco leaves and soil under field conditions. [] In a study on citrus fruits, it was found to be easily decomposed with a half-life of less than 30 days. []

A: While the provided research focuses primarily on kresoxim-methyl itself, the papers highlight the importance of the strobilurin scaffold and the Qo binding site for fungicidal activity. [, ] Further research into specific structural modifications and their impact on activity, potency, and selectivity would be valuable.

A: Kresoxim-methyl is available in various formulations, including suspending agents (SC), wettable powders (WP), and water dispersible granules (WG), among others. [, , , , , ]

A: One study highlights the use of a specific average grain diameter (0.8–1.3 microns) in suspending agents and suspoemulsions to significantly improve the physical storage stability and efficacy of kresoxim-methyl. [] Further research into formulation optimization could lead to improved product performance.

A: Kresoxim-methyl can persist in the environment, and its residues have been detected in soil and water systems. [, , , ] Researchers are investigating its ecotoxicological effects on various organisms, including fish and aquatic invertebrates. [] Mitigation strategies could include optimizing application methods, exploring biodegradable formulations, and monitoring environmental levels.

A: Research demonstrates kresoxim-methyl's broad-spectrum activity against various fungal pathogens, including Venturia inaequalis (apple scab), Botrytis cinerea (grey mould), Penicillium spp. (blue and green molds), and Erysiphe cichoracearum (powdery mildew). [, , , , , , , , , , , , , ]

ANone: Researchers utilize various methods to evaluate kresoxim-methyl efficacy, including:

* *In vitro* assays: Assessing mycelial growth inhibition, conidial germination inhibition, and synergistic interactions with other compounds. [, , , , , , , ]* *In vivo* experiments: Evaluating disease control efficacy in plants under controlled and field conditions. [, , , , , , , , , , , , ]A: Yes, several studies report the emergence of kresoxim-methyl resistance in various fungal pathogens, including Venturia inaequalis, Botrytis cinerea, and Colletotrichum gloeosporioides. [, , , , , , ]

A: The primary mechanism of resistance involves mutations in the cytochrome b gene, specifically at the Qo binding site, which reduce kresoxim-methyl's binding affinity. [, , , ] Additionally, some studies suggest the involvement of alternative respiratory pathways in conferring resistance. [, , ]

A: Cross-resistance has been observed between kresoxim-methyl and other strobilurin fungicides due to their shared target site. [, , , ] Studies also suggest potential cross-resistance with other fungicide classes, such as benzimidazoles and triazoles, but this requires further investigation. [, ]

ANone: Commonly used techniques include:

* Gas Chromatography (GC): Coupled with electron capture detectors (ECD) or nitrogen-phosphorus detectors (NPD) for residue analysis in various matrices. [, , , ]* High-Performance Liquid Chromatography (HPLC): Coupled with UV detectors or tandem mass spectrometry (MS/MS) for sensitive and selective quantification. [, , , , ]A: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, combined with GC or HPLC, has emerged as a widely adopted approach for extracting and analyzing kresoxim-methyl residues in various matrices, including fruits, vegetables, and soil. [, , , , ]

ANone: Yes, researchers are exploring various alternative fungicides and control strategies, including:

* Other fungicide classes: DMIs (demethylation inhibitors) like difenoconazole, propiconazole, tebuconazole, and triflumizole, as well as succinate dehydrogenase inhibitors (SDHIs) like boscalid. [, , , , , , ]* Integrated Pest Management (IPM): Combining cultural practices, resistant cultivars, and alternative control methods to minimize reliance on single fungicides. [] [https://www.semanticscholar.org/paper/0c5267298c38ba61d974143085f5db1ce15f8627](https://www.semanticscholar.org/paper/0c5267298c38ba61d974143085f5db1ce15f8627)試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。